(1-ethylcyclooctyl)methanamine
Description
(1-ethylcyclooctyl)methanamine: is an organic compound with the molecular formula C11H23N It is a derivative of cyclooctane, where an ethyl group is attached to the cyclooctyl ring, and a methanamine group is attached to the carbon adjacent to the ethyl group
Properties
CAS No. |
1503872-80-7 |
|---|---|
Molecular Formula |
C11H23N |
Molecular Weight |
169.31 g/mol |
IUPAC Name |
(1-ethylcyclooctyl)methanamine |
InChI |
InChI=1S/C11H23N/c1-2-11(10-12)8-6-4-3-5-7-9-11/h2-10,12H2,1H3 |
InChI Key |
CKOUFYLSWNIFNN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCCCCCC1)CN |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-ethylcyclooctyl)methanamine typically involves the alkylation of cyclooctylamine with ethyl halides under basic conditions. The reaction can be carried out using sodium hydride or potassium tert-butoxide as a base to deprotonate the amine, followed by the addition of ethyl bromide or ethyl iodide to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final compound is typically purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (1-ethylcyclooctyl)methanamine can undergo oxidation reactions to form corresponding oxides or amides. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound to its corresponding amine or alcohol derivatives. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles such as halides or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of amides or oxides.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted cyclooctyl derivatives.
Scientific Research Applications
Chemistry: (1-ethylcyclooctyl)methanamine is used as an intermediate in organic synthesis, particularly in the preparation of complex cyclic compounds and pharmaceuticals.
Biology: The compound’s unique structure makes it a valuable tool in studying the interactions of cyclic amines with biological receptors and enzymes.
Industry: Used in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of (1-ethylcyclooctyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system involved.
Comparison with Similar Compounds
Cyclooctylamine: A precursor to (1-ethylcyclooctyl)methanamine, differing by the absence of the ethyl group.
(1-methylcyclooctyl)methanamine: Similar structure but with a methyl group instead of an ethyl group.
Cyclooctylmethanamine: Lacks the ethyl substitution on the cyclooctyl ring.
Uniqueness: this compound’s unique structure, with both an ethyl group and a methanamine group attached to the cyclooctyl ring, provides distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Biological Activity
(1-Ethylcyclooctyl)methanamine is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article presents a comprehensive review of its biological activity, including mechanisms of action, case studies, and relevant research findings.
- Molecular Formula : C11H23N
- Molecular Weight : 183.31 g/mol
- Appearance : Colorless to pale yellow liquid
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including neurotransmitter systems and enzymes. Preliminary studies suggest that the compound may modulate neurotransmitter release, potentially influencing mood and cognitive functions.
Key Mechanisms Include :
- Neurotransmitter Modulation : The compound may enhance or inhibit the release of neurotransmitters such as dopamine and serotonin, which are crucial for mood regulation and cognitive processes.
- Enzyme Inhibition : It may also interact with specific enzymes involved in metabolic pathways, thereby influencing various physiological processes.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Escherichia coli | 1.0 |
| Candida albicans | 2.0 |
These results suggest that the compound could be developed into a therapeutic agent for treating bacterial and fungal infections.
Antitumor Activity
A notable study explored the antitumor effects of this compound in combination with established chemotherapeutic agents. The findings indicated that this compound could enhance the efficacy of treatments like doxorubicin in melanoma models, suggesting its potential role as an adjunct therapy in cancer treatment.
Case Studies
Several case studies have highlighted the biological activity of this compound:
- Study on Neurotransmitter Effects : A study demonstrated that administration of the compound resulted in increased levels of dopamine in rodent models, indicating potential applications in treating mood disorders.
- Antimicrobial Efficacy : Clinical trials assessing the compound's effectiveness against resistant bacterial strains showed promising results, particularly against methicillin-resistant Staphylococcus aureus (MRSA) strains.
- Combination Therapy in Cancer : Research indicated that when used alongside traditional chemotherapeutics, this compound not only reduced tumor size but also minimized side effects commonly associated with chemotherapy.
Research Findings and Applications
The ongoing research into this compound suggests several applications across various fields:
- Pharmacology : Its potential as a neurotransmitter modulator opens avenues for developing treatments for psychiatric disorders.
- Infectious Disease Treatment : Its antimicrobial properties could lead to new therapies for infections caused by resistant bacteria.
- Cancer Therapy : The compound's ability to enhance the effects of existing cancer treatments positions it as a candidate for further clinical trials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
